2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide
Description
2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core fused with a 1,3-dione moiety and an acetamide group linked to a 3-hydroxyphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, particularly as a matrix metalloproteinase (MMP) inhibitor due to its structural resemblance to known bioactive pyrrolopyridine derivatives .
Properties
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-10-3-1-2-9(6-10)17-13(20)8-18-14(21)11-4-5-16-7-12(11)15(18)22/h1-7,19H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFIWKBASZLHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyridine Derivatives
- 5-(1,3-Dioxo-pyrrolo[3,4-c]pyridin-2-yl)-N-hydroxypentanamide (Compound 23): This derivative, reported by Sondhi et al., shares the 1,3-dioxo-pyrrolopyridine core but incorporates a hydroxypentanamide chain and a 4’-chlorobiphenylsulfanyl group. It exhibits potent MMP inhibition (IC50 = 3 nM for MMP-2), attributed to the sulfanyl moiety enhancing hydrophobic interactions .
- 2-((Tetrahydrofuran-2-yl)methyl)-pyrrolo[3,4-c]pyridine-1,3-dione (Compound 24): The tetrahydrofuran substituent in this analog contributes to 26% anti-inflammatory activity at 50 mg/kg . The target compound’s phenolic hydroxyl group could improve solubility and bioavailability compared to the lipophilic tetrahydrofuran derivative.
Pyrrolo[3,2-d]pyrimidine Derivatives
- 2-[(3-Butyl-4-oxo-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide :
This compound replaces the pyrrolopyridine core with a pyrimidine ring and a sulfanyl linker. The dichlorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s hydroxyphenyl group (logP ~2.1), suggesting differences in membrane permeability and metabolic stability .
Physicochemical Properties
- Melting Point : While direct data for the target compound is unavailable, structurally related compounds (e.g., Example 83 in ) exhibit high melting points (302–304°C), suggesting thermal stability common to fused heterocycles .
- Solubility: The phenolic -OH group in the target compound likely increases aqueous solubility compared to halogenated analogs, which prioritize lipid solubility .
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